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Compound of Interest

Compound Name: PF-05150122

Cat. No.: B1144041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available patent and publication

information for PF-05150122, a potent and selective inhibitor of the voltage-gated sodium

channel Nav1.7. Developed by Pfizer, this compound was investigated as a potential non-

opioid analgesic for the treatment of pain. This document summarizes key quantitative data,

details experimental methodologies from relevant studies, and visualizes associated pathways

and workflows.

Core Compound Information
PF-05150122 was one of four selective Nav1.7 inhibitors that underwent an exploratory, open-

label, randomized, parallel-group clinical micro-dose study in healthy male subjects to

investigate its pharmacokinetic profile.[1] This initial human study aimed to select a lead

candidate for further development in the treatment of acute or chronic pain conditions. While

the related compound PF-05089771 was ultimately selected as the clinical candidate from this

cohort, the preclinical and clinical data for PF-05150122 provide valuable insights into this

class of Nav1.7 inhibitors.

The development of selective Nav1.7 inhibitors is a promising strategy for novel analgesics,

driven by genetic evidence linking the SCN9A gene, which encodes Nav1.7, to human pain

disorders. Loss-of-function mutations in SCN9A result in a congenital insensitivity to pain,

highlighting the critical role of this channel in pain signaling.
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Quantitative Data Summary
While specific quantitative data for PF-05150122 is limited in the public domain, the available

information from the clinical micro-dose study and related publications allows for a comparative

assessment.

Table 1: In Vitro Potency of Related Nav1.7 Inhibitors
Compound hNav1.7 IC50 (nM)

PF-05089771 15

Data for the lead clinical candidate from the same series as PF-05150122.[2]

Table 2: Human Pharmacokinetic Parameters (Micro-
dose Study)

Comp
ound

Route
Dose
(µg)

Cmax
(ng/m
L)

Tmax
(h)

AUCi
nf
(ng·h/
mL)

CL
(L/h)

Vss
(L)

t1/2
(h)

F (%)

PF-

05150

122

IV 100 - - - - - - -

Oral 100 - - - - - - -

PF-

05089

771

IV 100 11.2 0.08 10.9 10.0 38.6 2.7 -

Oral 100 1.8 1.0 7.9 - - 3.3 72

Detailed pharmacokinetic parameters for PF-05150122 were not individually reported in the

primary publication.[1] Data for the comparator compound PF-05089771 is provided for

context.

Experimental Protocols
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The methodologies employed in the evaluation of PF-05150122 and its analogs are detailed in

publications from Pfizer and Icagen.

Synthesis of Diaryl Ether Aryl Sulfonamide Nav1.7
Inhibitors
The synthesis of this class of compounds, including the clinical candidate PF-05089771,

involved a multi-step process. A key step is the coupling of a substituted phenol with a suitable

aryl halide, followed by the elaboration of the sulfonamide moiety. The general synthetic

scheme provides a roadmap for the preparation of PF-05150122 and related analogs. For a

detailed, step-by-step synthesis of the closely related clinical candidate, PF-05089771, refer to

the supporting information of the publication by Swain et al. (2017) in the Journal of Medicinal

Chemistry.[3]

In Vitro Electrophysiology Assays
The potency and selectivity of the Nav1.7 inhibitors were determined using electrophysiological

assays.

Cell Lines: Human embryonic kidney (HEK) cells stably expressing the human Nav1.7

channel were typically used.

Method: Whole-cell patch-clamp electrophysiology was employed to measure the sodium

current through the Nav1.7 channels.

Protocol:

Cells were cultured and prepared for electrophysiological recording.

A voltage protocol was applied to elicit sodium currents.

The test compound (e.g., PF-05150122) was perfused at various concentrations.

The inhibition of the sodium current was measured at each concentration to determine the

IC50 value.
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Selectivity: To determine selectivity, the same assay was performed on cell lines expressing

other sodium channel subtypes (e.g., Nav1.5, Nav1.8).

Human Micro-dose Pharmacokinetic Study
This study was designed to assess the pharmacokinetic properties of four Nav1.7 inhibitors,

including PF-05150122, at sub-therapeutic doses.

Study Design: An open-label, randomized, parallel-group study in healthy male volunteers.

Dosing: Each subject received a single intravenous (IV) or oral micro-dose (100 µg) of one of

the four compounds.

Sampling: Blood samples were collected at predefined time points after dosing.

Analysis: Plasma concentrations of the compounds were determined using a validated

analytical method (e.g., LC-MS/MS).

Pharmacokinetic Parameters: Non-compartmental analysis was used to determine key

pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum

concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL),

volume of distribution (Vss), half-life (t1/2), and oral bioavailability (F).[1]
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Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of PF-
05150122.
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Experimental Workflow: Nav1.7 Inhibitor Drug Discovery
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Caption: Generalized workflow for the discovery and development of Nav1.7 inhibitors like PF-
05150122.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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